Acétildénafil

Vue d'ensemble

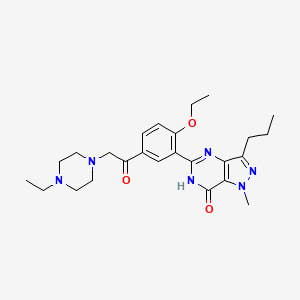

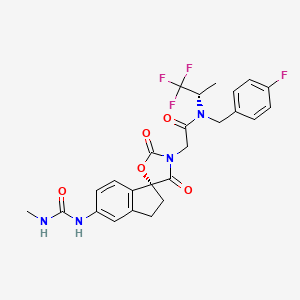

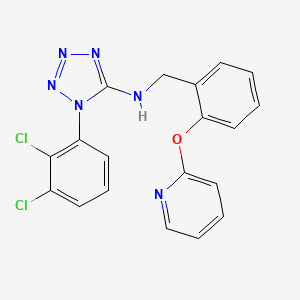

Description

C'est un analogue du sildénafil (Viagra) et a été détecté dans diverses marques de produits « aphrodisiaques à base de plantes » vendus dans les dépanneurs, qui prétendent stimuler la libido et soulager la dysfonction érectile . L'acétyl-sildénafil n'a pas fait l'objet de tests formels chez l'homme ou l'animal, et son profil de sécurité reste largement inconnu .

Applications De Recherche Scientifique

L'acétyl-sildénafil a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence dans l'étude des inhibiteurs de la phosphodiestérase et de leurs analogues.

Biologie : Il est étudié pour ses effets potentiels sur les voies de signalisation cellulaire impliquant le monophosphate de guanosine cyclique (cGMP).

Médecine : Il est étudié pour son utilisation potentielle dans le traitement de la dysfonction érectile et d'autres affections liées à l'inhibition de la phosphodiestérase.

5. Mécanisme d'action

L'acétyl-sildénafil exerce ses effets en inhibant l'enzyme phosphodiestérase de type 5 (PDE5). Cette inhibition empêche la dégradation du monophosphate de guanosine cyclique (cGMP), ce qui entraîne une augmentation des niveaux de cGMP. L'élévation des niveaux de cGMP provoque une vasodilatation, ce qui entraîne une augmentation du flux sanguin vers certains tissus, tels que le corps caverneux du pénis. Ce mécanisme est similaire à celui du sildénafil (Viagra) et d'autres inhibiteurs de la PDE5 .

Mécanisme D'action

Target of Action

Acetildenafil, also known as hongdenafil, is a synthetic drug that acts as a phosphodiesterase inhibitor . The primary target of Acetildenafil is phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells lining the blood vessels . PDE5 is also present in the smooth muscle of the walls of the arterioles within the lungs .

Mode of Action

Acetildenafil interacts with its target, PDE5, by inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in the relaxation of smooth muscle cells, which in turn leads to vasodilation, or the widening of blood vessels . This vasodilation effect is particularly pronounced in the blood vessels supplying the penis and the lungs .

Biochemical Pathways

The action of Acetildenafil primarily affects the nitric oxide-cGMP pathway . In this pathway, nitric oxide is released in response to sexual stimulation and activates the enzyme guanylate cyclase. This enzyme increases the production of cGMP, leading to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, Acetildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

As a synthetic analog of sildenafil (viagra), it is reasonable to hypothesize that acetildenafil may have similar adme properties to sildenafil . These properties would include oral administration, rapid absorption, extensive distribution throughout the body, metabolism primarily by the liver, and excretion through both the feces and urine .

Result of Action

The molecular and cellular effects of Acetildenafil’s action primarily involve the relaxation of smooth muscle cells in the blood vessels. This relaxation leads to vasodilation, which can facilitate erection in response to sexual stimulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs, including Acetildenafil. Factors such as light, temperature, and pollution could potentially alter the drug’s effectiveness . Additionally, individual lifestyle factors such as diet, exercise, and exposure to toxins can also impact the drug’s effectiveness . .

Analyse Biochimique

Biochemical Properties

Acetildenafil interacts with the enzyme phosphodiesterase 5 (PDE5), inhibiting its activity . This interaction is crucial in its role as a biochemical agent. The inhibition of PDE5 leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a significant role in the biochemical reactions related to the dilation of blood vessels and the relaxation of smooth muscle tissue .

Cellular Effects

The effects of Acetildenafil on cells are primarily related to its influence on cell signaling pathways. By inhibiting PDE5 and increasing cGMP levels, Acetildenafil affects the nitric oxide/cGMP pathway, which is involved in various cellular processes, including vasodilation and the relaxation of smooth muscle tissue . This can influence cell function, particularly in cells within the cardiovascular system and the smooth muscle tissue of the corpus cavernosum in the penis .

Molecular Mechanism

Acetildenafil exerts its effects at the molecular level primarily through its binding interactions with the PDE5 enzyme. By binding to PDE5, Acetildenafil inhibits the enzyme’s activity, preventing the breakdown of cGMP . This leads to an increase in cGMP levels, which in turn activates a cGMP-dependent protein kinase. This enzyme triggers a series of reactions that result in the relaxation of smooth muscle tissue .

Temporal Effects in Laboratory Settings

The temporal effects of Acetildenafil in laboratory settings are not well-documented. Given its structural similarity to sildenafil, it is likely that Acetildenafil has a similar duration of action. Sildenafil is known to have a half-life of about four hours in the human body .

Dosage Effects in Animal Models

There is currently limited information available on the effects of Acetildenafil in animal models. Given its structural similarity to sildenafil, it is likely that Acetildenafil would have a similar dosage-dependent effect. Sildenafil has been shown to have a dose-dependent effect on erectile function in animal models .

Metabolic Pathways

Acetildenafil is likely metabolized in the liver, similar to sildenafil. The primary metabolic pathway involves the action of the enzyme CYP3A4, which catalyzes the breakdown of sildenafil into its metabolites .

Transport and Distribution

The transport and distribution of Acetildenafil within cells and tissues are not well-documented. Given its structural similarity to sildenafil, it is likely that Acetildenafil is distributed similarly. Sildenafil is known to be distributed throughout the body, with the highest concentrations found in the liver and kidneys .

Subcellular Localization

Given its role as a PDE5 inhibitor, it is likely that Acetildenafil is localized in the cytoplasm of cells where PDE5 is found .

Méthodes De Préparation

La synthèse de l'acétyl-sildénafil implique plusieurs étapes, à commencer par la préparation de la structure de base de la pyrazolo[4,3-d]pyrimidin-7-one. La voie synthétique comprend généralement :

Formation du noyau de pyrazolo[4,3-d]pyrimidin-7-one : Ceci implique la réaction de matières de départ appropriées dans des conditions contrôlées pour former la structure de base.

Introduction des groupes éthoxy et acétyle : Le groupe éthoxy est introduit par une réaction d'éthérification, tandis que le groupe acétyle est ajouté par une réaction d'acylation.

Assemblage final : L'étape finale implique le couplage de la structure de base avec le groupe éthyl-pipérazin-1-yl-acétyle dans des conditions réactionnelles spécifiques.

Analyse Des Réactions Chimiques

L'acétyl-sildénafil subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent les agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants incluent les halogènes ou les nucléophiles tels que l'hydroxyde de sodium ou le cyanure de potassium.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

L'acétyl-sildénafil est structurellement similaire à d'autres inhibiteurs de la PDE5, tels que :

Sildénafil (Viagra) : Le composé parent, largement utilisé pour traiter la dysfonction érectile.

Vardénafil : Un autre inhibiteur de la PDE5 ayant un mécanisme d'action similaire.

Tadalafil : Connu pour sa durée d'action plus longue par rapport au sildénafil et au vardénafil.

Avanafil : Remarqué pour son apparition rapide de l'action.

Ce qui distingue l'acétyl-sildénafil, c'est sa présence dans les produits « aphrodisiaques à base de plantes » en vente libre, souvent sans approbation ni tests formels. Cela rend son profil de sécurité incertain et potentiellement risqué pour les consommateurs .

Propriétés

IUPAC Name |

5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBRQNALHKQCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232178 | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831217-01-7 | |

| Record name | Acetildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831217-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0831217017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0E2BW57H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)